9-(Ethylsulfonyl)-2,7-dimethoxyacridine
Description
Structure
3D Structure
Properties
CAS No. |
214599-50-5 |
|---|---|
Molecular Formula |
C17H17NO4S |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
9-ethylsulfonyl-2,7-dimethoxyacridine |
InChI |
InChI=1S/C17H17NO4S/c1-4-23(19,20)17-13-9-11(21-2)5-7-15(13)18-16-8-6-12(22-3)10-14(16)17/h5-10H,4H2,1-3H3 |
InChI Key |
BPXOLXOWKUYYPP-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C2C=C(C=CC2=NC3=C1C=C(C=C3)OC)OC |
Origin of Product |
United States |
Molecular Structure and Conformation of Acridine Derivatives in Research
Planarity of the Acridine (B1665455) Core and its Implications for Biological Interactions
The fundamental structure of acridine is a tricyclic aromatic system, which is characteristically planar. This planarity is a critical factor in the primary mechanism of biological action for many acridine derivatives: intercalation into DNA. nih.gov The flat, rigid nature of the acridine ring system allows it to slip between the base pairs of the DNA double helix, a process that can disrupt DNA replication and transcription, leading to cytotoxic effects. nih.govnih.gov
This intercalating ability is a cornerstone of the anticancer and antimicrobial properties observed in many acridine-based compounds. nih.gov The stability of the resulting drug-DNA complex is influenced by various factors, including the specific interactions between the acridine derivative and the DNA base pairs. Studies on various acridine derivatives have demonstrated that the planarity of the aromatic core is essential for effective intercalation and subsequent biological activity. nih.govnih.gov
Table 1: Representative DNA Intercalation Data for Substituted Acridines This table presents data for illustrative acridine compounds to demonstrate the principle of DNA intercalation and is not specific to 9-(Ethylsulfonyl)-2,7-dimethoxyacridine.
| Acridine Derivative | Substitution | DNA Binding Affinity (Kb, M-1) | Primary Mode of Interaction |
|---|---|---|---|
| Proflavine | 3,6-diamino | ~106 | Intercalation |
| Amsacrine | 9-anilino, 4-carboxamide | ~105 - 106 | Intercalation |
| Quinacrine | 9-amino side chain, 2-methoxy, 7-chloro | ~105 | Intercalation and groove binding |
Conformational Analysis of 9-Substituted Acridines
The substitution at the 9-position of the acridine ring is a common strategy for modulating the biological activity of these compounds. nih.govmdpi.com The nature and conformation of the substituent at this position can significantly influence the molecule's interaction with its biological target. nih.gov For this compound, the ethylsulfonyl group (-SO₂CH₂CH₃) at the 9-position is of particular interest.
The sulfonyl group is not planar and the orientation of the ethyl group relative to the acridine ring will be a key conformational feature. The C9-S bond allows for rotation, which means the ethylsulfonyl substituent can adopt various conformations. These conformations can be influenced by steric hindrance from the adjacent protons on the acridine ring and by crystal packing forces in the solid state. The specific conformation adopted by the 9-substituent can affect how the molecule fits into the DNA grooves or the active site of an enzyme, thereby influencing its biological efficacy. nih.gov For instance, the thiourea (B124793) side chains in acridin-9-ylthiourea derivatives have been observed to orient themselves nearly perpendicular to the acridine ring, making contact with the walls of the DNA minor groove. nih.gov
Tautomerism of Acridine Systems and its Influence on Molecular Behavior
Tautomerism, the interconversion of structural isomers through proton migration, is a known phenomenon in acridine chemistry, particularly for 9-aminoacridine (B1665356) derivatives. univer.kharkov.uanih.gov These compounds can exist in an equilibrium between an amino form and an imino form. nih.govresearchgate.net This equilibrium can be influenced by factors such as solvent polarity and the electronic nature of other substituents on the acridine ring. univer.kharkov.uanih.gov
Table 2: Tautomeric Forms of 9-Aminoacridine This table illustrates the general principle of tautomerism in the acridine system and is not directly applicable to this compound.
| Tautomeric Form | Key Structural Feature | Prevalence |
|---|---|---|
| Amino form | Exocyclic C=N double bond is absent; aromatic acridine system | Favored in some solvents and electronic states |
| Imino form | Exocyclic C=N double bond; hydrogen on ring nitrogen | Predominant form for some derivatives in the ground state nih.gov |
Impact of 2,7-Dimethoxy and 9-Ethylsulfonyl Substituents on Molecular Architecture
2,7-Dimethoxy Groups : Methoxy (B1213986) groups (-OCH₃) are generally considered electron-donating through resonance, where the lone pairs on the oxygen atom can delocalize into the aromatic ring system. libretexts.org The presence of two such groups at the 2 and 7 positions would be expected to increase the electron density of the acridine core. This increased electron density can enhance the molecule's ability to participate in π-stacking interactions, which are crucial for DNA intercalation. libretexts.org
9-Ethylsulfonyl Group : In contrast, the ethylsulfonyl group (-SO₂CH₂CH₃) is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms. vu.nl This group will pull electron density away from the C9 position of the acridine ring. The presence of a strong electron-withdrawing group at position 9 can influence the reactivity of the acridine system and its interaction with nucleophiles. youtube.com
Structure Activity Relationship Sar Studies of 9 Ethylsulfonyl 2,7 Dimethoxyacridine Analogues
Influence of Acridine (B1665455) Ring Substituents on Biological Potency
Substituents on the acridine ring play a pivotal role in modulating the biological activity of this class of compounds. The nature, position, and electronic properties of these substituents can significantly impact their interaction with biological targets, such as DNA and various enzymes.
The introduction of electron-donating groups, like methoxy (B1213986) groups, on the acridine ring has been shown to influence the anticancer activity of acridine derivatives. For instance, in a series of 9-anilinoacridine (B1211779) analogues, the presence of a methoxy group at the 2-position was associated with increased anticancer activity. mdpi.com This enhancement is potentially due to favorable interactions with the active sites of target enzymes. nih.gov Furthermore, studies on other acridine derivatives have indicated that compounds with electron-donating groups at the 7- or 8-positions exhibit greater activity, which may be attributed to more effective DNA interaction. nih.gov
Conversely, the introduction of electron-withdrawing groups, such as a nitro group, can also potentiate the antitumor activity of acridine compounds. For example, 9-(phenylhydrazino)-2-methoxy-6-nitroacridine has demonstrated a broad spectrum of antitumor activity. nih.gov The stability of the acridine scaffold itself is also influenced by the electronic environment. Electron-donating groups can enhance the stability of the core structure, which is crucial for maintaining biological activity. researchgate.net
The following table summarizes the influence of various substituents on the acridine ring on the biological potency of related acridine analogues.
| Substituent | Position | Effect on Biological Potency | Potential Mechanism |
|---|---|---|---|
| Methoxy (Electron-Donating) | 2 | Increased anticancer activity | Favorable interaction with enzyme active sites nih.gov |
| Methoxy (Electron-Donating) | 7 | Increased activity | More effective DNA interaction nih.gov |
| Nitro (Electron-Withdrawing) | 6 | Broad-spectrum antitumor activity (in combination with other substituents) | Enhancement of interaction with biological targets nih.gov |
Role of the 9-Substituent (Ethylsulfonyl) in Modulating Activity
The substituent at the 9-position of the acridine ring is a critical determinant of biological activity. In the case of 9-(Ethylsulfonyl)-2,7-dimethoxyacridine, the ethylsulfonyl group (–SO₂CH₂CH₃) significantly influences its properties. The sulfonyl group is known for its strong electron-withdrawing nature and its ability to act as a bioisosteric replacement for other functional groups like carbonyls. nih.gov
Research on 9-acridinyl sulfur derivatives has provided valuable insights into the role of the sulfur oxidation state on anticancer activity. A study comparing 9-acridinyl sulfides, sulfoxides, and sulfones revealed a significant increase in activity upon oxidation of the sulfur atom. nih.gov Specifically, the activity was found to increase by a factor of 5 to 10 when moving from sulfides to sulfoxides. nih.gov This suggests that the oxidation state of the sulfur, and by extension the electronic properties of the substituent, is a key factor in determining cytotoxicity.
The table below illustrates the impact of the sulfur oxidation state at the 9-position on the anticancer activity of acridine derivatives.
| 9-Substituent | General Observation on Anticancer Activity | Reference |
|---|---|---|
| 9-Acridinyl Sulfides | Base-level activity | nih.gov |
| 9-Acridinyl Sulfoxides | 5-10 times more active than corresponding sulfides | nih.gov |
| 9-Acridinyl Sulfones | Generally more active than sulfides | nih.gov |
Effect of 2,7-Dimethoxy Groups on Pharmacological Properties
The presence of methoxy groups at the 2 and 7 positions of the acridine ring has a profound effect on the pharmacological properties of the molecule. As electron-donating groups, they can influence the electron density of the aromatic system, which in turn affects DNA binding and enzyme inhibition.
Studies on various acridine derivatives have highlighted the importance of methoxy substitution. For instance, the presence of a methoxy group at the 2-position has been linked to enhanced antileishmanial activity in some acridine series. mdpi.com In other studies, a methoxy group at the 7-position was found to be crucial for the activity and selectivity of certain aza-acridine analogues. researchgate.net The electron-donating nature of the methoxy group can enhance the stability of the acridine core, which is a key factor for maintaining biological activity. researchgate.net
The dimethoxy substitution pattern can also influence the lipophilicity and, consequently, the cellular uptake and distribution of the compound. The precise positioning of these groups is critical, as their interaction with specific residues in the binding sites of target proteins can either enhance or diminish biological potency.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For acridine derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities, including anticancer and antimalarial effects.
For sulfonamide derivatives, QSAR models have shown that descriptors related to electronic and steric properties are crucial for predicting antioxidant activity. researchgate.net These models can guide the rational design of new analogues with improved potency. A QSAR study on 4-aminodiphenyl sulfones, which also contain a sulfone group, indicated that the calculated intramolecular conformational entropy correlated with their inhibitory potency. nih.gov
Correlation of Electronic Properties and Steric Factors with Biological Interactions
The biological interactions of acridine derivatives are governed by a combination of electronic and steric factors. The planar aromatic system of the acridine core allows for intercalation into DNA, a primary mechanism of action for many acridine-based drugs. The electronic properties of substituents influence the strength of this intercalation and can also mediate other types of interactions with biological targets.
Steric factors also play a crucial role. The size and shape of the substituents can influence how the molecule fits into the binding pocket of an enzyme or the minor groove of DNA. Bulky substituents can either enhance binding through increased van der Waals interactions or hinder it due to steric clashes. The number of rotatable bonds within a molecule can also affect its conformational flexibility and, consequently, its ability to adopt an optimal conformation for binding. nih.gov
Mechanistic Investigations of Biological Interactions with Acridine Derivatives
DNA Intercalation Mechanisms and Binding Affinity
The interaction of small molecules with DNA is a cornerstone of many therapeutic strategies, particularly in the development of anticancer agents. Acridine (B1665455) derivatives, a class of heterocyclic compounds, have long been recognized for their ability to intercalate between the base pairs of the DNA double helix. This non-covalent insertion into the DNA structure can lead to significant conformational changes, affecting crucial cellular processes such as DNA replication and transcription. The specific substituent groups on the acridine scaffold play a pivotal role in modulating the binding affinity and mode of interaction with DNA. However, specific studies detailing the DNA intercalation mechanisms and binding affinity of 9-(Ethylsulfonyl)-2,7-dimethoxyacridine are not available in the current body of scientific literature.
Spectroscopic Analysis of DNA Binding (UV-Vis, Circular Dichroism)
Spectroscopic techniques are invaluable tools for elucidating the binding of ligands to macromolecules like DNA. Ultraviolet-Visible (UV-Vis) spectroscopy can reveal interactions through changes in the absorption spectrum of the molecule upon binding to DNA, often manifesting as hypochromism (a decrease in molar absorptivity) and a bathochromic shift (a shift to a longer wavelength). These changes are indicative of the close proximity of the chromophore to the DNA bases, a hallmark of intercalation.
Circular Dichroism (CD) spectroscopy is particularly sensitive to the chiral environment of DNA. The binding of a ligand can induce changes in the CD spectrum of DNA, providing insights into the conformational alterations of the DNA helix. Furthermore, if the ligand itself is achiral, an induced CD signal may appear upon binding, signifying its insertion into the chiral DNA structure.
Despite the utility of these methods, specific UV-Vis and Circular Dichroism spectroscopic data for the interaction of This compound with DNA are not documented in published research.
Thermodynamics of DNA Interaction
Understanding the thermodynamic parameters of a drug-DNA interaction, such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes, is crucial for a complete picture of the binding process. These parameters, often determined through techniques like isothermal titration calorimetry (ITC), can delineate the driving forces behind the interaction, whether it is enthalpy-driven (e.g., from hydrogen bonding and van der Waals forces) or entropy-driven (e.g., from the release of counterions or water molecules).
The binding constant (Kb), a measure of the affinity of the ligand for DNA, can also be determined from these studies. A higher binding constant indicates a more stable drug-DNA complex.
Regrettably, there is no available research data on the thermodynamic parameters governing the interaction between This compound and DNA.
Enzyme Inhibition Profiling
Many acridine derivatives exert their biological effects by inhibiting key enzymes involved in DNA metabolism and cellular signaling. This inhibition is often a direct consequence of their DNA-intercalating properties, which can interfere with the enzyme's ability to bind to its DNA substrate.
Topoisomerase I and II Inhibition Pathways
DNA topoisomerases are essential enzymes that resolve topological problems in DNA by catalyzing the transient breakage and rejoining of DNA strands. Topoisomerase I creates single-strand breaks, while topoisomerase II introduces double-strand breaks. Many potent anticancer drugs function by stabilizing the covalent enzyme-DNA intermediate, leading to the accumulation of DNA strand breaks and ultimately cell death.
Acridine derivatives have been extensively studied as topoisomerase inhibitors. Their planar aromatic ring system allows them to intercalate into DNA, which can then interfere with the catalytic cycle of topoisomerases. The nature and position of substituents on the acridine ring can influence the potency and selectivity of inhibition towards topoisomerase I or II.
However, specific studies detailing the inhibitory activity and pathways of This compound against topoisomerase I and II have not been reported.
Telomerase and Poly(ADP-ribose) Polymerase (PARP) Inhibition
Telomerase is a reverse transcriptase that maintains the length of telomeres, the protective caps (B75204) at the ends of chromosomes. Its activity is upregulated in the vast majority of cancer cells, contributing to their immortality. Inhibition of telomerase is therefore a promising strategy for cancer therapy. Some G-quadruplex stabilizing ligands, including certain acridine derivatives, can inhibit telomerase activity by stabilizing the G-quadruplex structure in telomeric DNA.
Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. Inhibition of PARP in cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination, can lead to synthetic lethality.
There is currently no published research investigating the potential of This compound to inhibit telomerase or PARP.
Cellular Pathway Modulation by Acridine Scaffolds
The interaction of acridine derivatives with DNA and the subsequent inhibition of key enzymes can trigger a cascade of cellular events, leading to the modulation of various signaling pathways. These can include the activation of cell cycle checkpoints, the induction of apoptosis (programmed cell death), and the modulation of pathways involved in cell proliferation and survival.
The specific cellular response to an acridine derivative is highly dependent on its chemical structure, which dictates its biological targets and mechanism of action. Understanding these structure-activity relationships is crucial for the rational design of new therapeutic agents.
Due to the absence of experimental data for This compound , its specific effects on cellular pathways remain uncharacterized.
Cell Cycle Arrest Induction
There is currently no specific information available in scientific literature detailing the ability of this compound to induce cell cycle arrest. The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Many anticancer agents exert their effects by targeting checkpoints within the cell cycle, leading to a halt in proliferation and, in some cases, the initiation of cell death. While some acridine derivatives are known to cause cell cycle arrest, typically in the G2/M or S phase, the impact of this compound on this process has not been reported.
Apoptosis Induction Mechanisms
Similarly, the pro-apoptotic potential of this compound and its underlying mechanisms have not been documented. Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. It can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the final stages of cell death. The ability of a compound to selectively induce apoptosis in cancer cells is a hallmark of a promising therapeutic agent. However, research into whether this compound can trigger this process is absent from current scientific records.
Signaling Pathway Perturbations (e.g., PI3K/AKT/mTOR, NF-κB, p53)
The influence of this compound on major signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT/mTOR, NF-κB, and p53 pathways, remains uninvestigated.
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its hyperactivation is a common feature in many cancers, making it a prime target for drug development.
NF-κB Pathway: The NF-κB transcription factors play a key role in inflammation, immune responses, and cell survival. scbt.com Their constitutive activation in cancer cells can promote proliferation and resistance to therapy. nih.gov
p53 Pathway: The p53 tumor suppressor protein is a critical guardian of the genome, orchestrating cell cycle arrest, DNA repair, and apoptosis in response to cellular stress. Its inactivation is a frequent event in tumorigenesis.
While the modulation of these pathways by other novel compounds is an active area of research, there is no available data to suggest that this compound interacts with or perturbs these specific signaling cascades.
G-Quadruplex DNA Stabilization
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. These structures are found in functionally significant genomic regions, including telomeres and gene promoters, and their stabilization by small molecules has emerged as a promising anticancer strategy. The planar aromatic core of acridine derivatives makes them potential candidates for G4 stabilization through π-π stacking interactions with the G-tetrads. However, there have been no studies to date that have specifically examined the ability of this compound to bind to and stabilize G-quadruplex DNA.
Molecular Docking and Binding Site Analysis
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule to a macromolecular target, such as a protein or nucleic acid. nih.govnih.govmdpi.com This in-silico approach is instrumental in modern drug discovery for identifying potential drug targets and understanding binding interactions at the molecular level. A molecular docking analysis of this compound against various biological targets could provide valuable insights into its potential mechanisms of action. However, no such studies have been published, leaving its binding preferences and potential molecular targets unknown.
Advanced Research Applications and Derivatization Strategies for Acridine Compounds
Design of Hybrid Acridine (B1665455) Molecules for Enhanced Activities
The concept of molecular hybridization, which involves covalently linking two or more pharmacophores, has emerged as a powerful strategy to develop new therapeutic agents with improved efficacy, selectivity, and reduced side effects. mdpi.com The acridine nucleus is an attractive scaffold for creating such hybrid molecules due to its well-established biological activities. benthamdirect.comrsc.org
The conjugation of acridines with peptides, known as peptide-acridine conjugates (PACs), is a promising approach in drug discovery. nih.gov Peptides can act as carriers to deliver the acridine moiety to specific cells or tissues, thereby enhancing its therapeutic index. nih.govyoutube.com For instance, octaarginine, a cell-penetrating peptide, has been conjugated with an imidazoacridinone derivative, resulting in a compound with high antifungal activity against both reference and fluconazole-resistant clinical strains. nih.gov
Researchers have also explored the conjugation of acridines with other biomacromolecules. For example, poly (ethylene glycol) (PEG), a biocompatible polymer, has been used to create novel fluorescent polymers with improved biocompatibility and immunological inertness. researchgate.net
Table 1: Examples of Acridine-Peptide Conjugates and their Applications
| Acridine Derivative | Conjugated Peptide/Biomacromolecule | Application | Key Finding | Reference |
|---|---|---|---|---|
| Imidazoacridinone | Octaarginine | Antifungal | High activity against fluconazole-resistant strains. | nih.gov |
| Acridine | λ N peptide | RNA binding | Linker flexibility is critical for high affinity and specificity. | nih.gov |
| Acridine | Lysine-rich peptide | Antifungal/Antibiofilm | Strong activity with no hemolytic effects. | nih.gov |
Hybridizing the acridine scaffold with other small molecule pharmacophores is another effective strategy to generate novel compounds with enhanced biological activities. zuj.edu.jo This approach aims to combine the mechanisms of action of both entities to achieve synergistic effects or to target multiple biological pathways simultaneously. nih.gov
A notable example is the development of acridine-porphyrin hybrids for photodynamic therapy (PDT). nih.gov These molecules combine the DNA-intercalating ability of the acridine ring with the photosensitizing properties of the porphyrin ring system, leading to enhanced nuclease activity upon photoactivation. nih.gov Similarly, acridine-purine/pyrimidine conjugates have been designed as mimics of nuclease enzymes to selectively identify and cleave DNA at specific sites. nih.gov
In the realm of anticancer drug discovery, researchers have synthesized 9-anilinoacridines incorporating phenyl-urea moieties to act as dual inhibitors of Src and MEK kinases. nih.gov Another innovative approach involves creating hybrid molecules of a 9-anilinoacridine (B1211779) core with a methyl triazene (B1217601) DNA-methylating moiety. nih.gov Furthermore, acridine-O6-benzylguanine hybrids have been developed to inhibit the DNA repair enzyme O6-methylguanine-DNA-methyltransferase (MGMT), which is involved in chemoresistance to certain anticancer drugs. nih.gov
Table 2: Examples of Hybrid Acridine Molecules with Other Pharmacophores
| Acridine Hybrid | Combined Pharmacophore | Target/Application | Key Finding | Reference |
|---|---|---|---|---|
| Acridine-Porphyrin | Porphyrin | Photodynamic Therapy | Improved nuclease activity through photosensitization. | nih.gov |
| Acridine-Purine | Purine | Nuclease Mimic | Selective identification and cleavage of DNA at apurinic sites. | nih.gov |
| 9-Anilinoacridine-Phenylurea | Phenylurea | Anticancer (Dual Src/MEK inhibitor) | Cytotoxic against K562 and HepG-2 tumor cells. | nih.gov |
Development of Acridine-Based Fluorescent Probes
The inherent fluorescence of the acridine ring system makes it an excellent platform for the design of fluorescent probes for various biological applications. rsc.orgnih.govyoutube.com These probes are instrumental in visualizing and monitoring dynamic processes within living cells and organisms with high sensitivity and spatiotemporal resolution. nih.gov
The design of acridine-based fluorescent probes involves the strategic modification of the acridine core to modulate its photophysical properties in response to specific analytes or environmental changes. rsc.orgresearchgate.net Key design considerations include the choice of fluorophore, the reacting group that provides selectivity, and ensuring solubility and biocompatibility in aqueous environments. nih.govnih.gov
For instance, polarity-sensitive probes have been developed by reacting 9-acridine carboxaldehyde with dicyanoisophorone. rsc.org In these probes, an increase in solvent polarity leads to a significant red-shift in the emission wavelength and a substantial enhancement in fluorescence intensity. rsc.org This is attributed to an intramolecular charge transfer (ICT) mechanism. nih.gov
Viscosity-sensitive probes have also been created using the acridine scaffold. For example, an acridine-tricyanodihydrofuran based probe showed a 5.6-fold enhancement in fluorescence intensity as the viscosity of the solution increased. rsc.org This is due to the restriction of intramolecular rotation in a viscous environment, which reduces non-radiative decay pathways.
The mechanism of fluorescence involves the absorption of light at a specific wavelength, which excites the fluorophore to a higher energy state. youtube.com The molecule then returns to its ground state by emitting a photon of light at a longer wavelength. youtube.com In the context of biological systems, the fluorescence of acridine probes can be modulated by several mechanisms, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and intramolecular charge transfer (ICT). nih.gov
For example, a fluorescent probe for nitric oxide (NO) was designed based on an acridone (B373769) moiety. nih.gov The probe reacts with NO in the presence of oxygen to form a triazole derivative, resulting in a five-fold increase in fluorescence intensity. nih.gov This "turn-on" response allows for the sensitive detection of NO in biological samples.
Acridine-based probes have been successfully used for imaging specific cellular components and monitoring changes in the intracellular environment. Polarity-sensitive acridine probes have been shown to locate in lipid droplets, while others can stain lysosomes and dynamically monitor changes in intracellular polarity. rsc.org
Role of Acridine Scaffolds in Target Identification and Validation Platforms
The acridine scaffold plays a crucial role in target identification and validation, which are essential steps in the drug discovery process. benthamdirect.com The ability of acridines to interact with various biological targets, including DNA, enzymes, and receptors, makes them valuable tools for chemical biology and medicinal chemistry. nih.govrsc.org
Acridine derivatives have been instrumental in the development of therapeutics for a range of diseases by acting on multiple targets. benthamdirect.com For example, in the context of Alzheimer's disease, the acridine nucleus is proposed to act on several targets, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and amyloid-β peptide. benthamdirect.com The development of multi-targeted ligands based on the acridine scaffold is a promising strategy for complex diseases. benthamdirect.com
The planar structure of acridines allows them to intercalate between the base pairs of DNA, a property that has been heavily exploited in the design of anticancer agents that inhibit topoisomerase enzymes. nih.govcapes.gov.br Furthermore, acridine derivatives have been developed as inhibitors of other key enzymes, such as protein kinases and telomerase. nih.gov
The use of acridine derivatives in chemical proteomics allows for the identification of their cellular targets. By functionalizing acridine molecules with reactive groups or tags, researchers can capture and identify the proteins that interact with the acridine scaffold, thus validating potential drug targets.
Future Directions and Emerging Research Avenues
Rational Design of Next-Generation Acridine (B1665455) Derivatives
The future of acridine-based drug discovery lies in the rational and targeted design of new derivatives. This approach moves beyond traditional screening methods to a more predictive and efficient process of creating molecules with desired biological activities. The core principle involves strategically modifying the acridine scaffold to enhance its interaction with specific biological targets while minimizing off-target effects.
Key strategies in the rational design of next-generation acridine derivatives include:
Structure-Activity Relationship (SAR) Studies: A deep understanding of how the chemical structure of an acridine derivative influences its biological activity is crucial. By systematically altering the substituents on the acridine ring, researchers can identify key pharmacophoric features. For instance, the introduction of specific side chains can modulate properties such as solubility, cell permeability, and target affinity. researchgate.net The ethylsulfonyl group at the 9-position and the dimethoxy groups at the 2- and 7-positions of 9-(Ethylsulfonyl)-2,7-dimethoxyacridine represent such modifications that could be systematically varied to probe their influence on biological endpoints.
Hybrid Molecules: A promising strategy involves the creation of hybrid molecules that combine the acridine scaffold with other pharmacologically active moieties. nih.gov This can lead to compounds with dual mechanisms of action or improved targeting capabilities. For example, linking an acridine derivative to a molecule that recognizes a specific cancer cell receptor could enhance the targeted delivery of the acridine to tumor tissues.
Target-Specific Modifications: As new biological targets for acridines are identified, derivatives can be specifically designed to interact with them. This might involve tailoring the size, shape, and electronic properties of the acridine molecule to fit precisely into the binding pocket of a target protein.
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational and experimental approaches is revolutionizing drug discovery, and the field of acridine research is no exception. This integrated approach allows for a more rapid and cost-effective exploration of the vast chemical space of acridine derivatives.
Computational methods play a vital role in:
Virtual Screening: Large libraries of virtual acridine derivatives can be screened against a biological target to identify promising candidates for synthesis and experimental testing.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target molecule. nih.govnih.gov For acridine derivatives, docking studies can elucidate how they interact with DNA or specific enzymes, providing insights into their mechanism of action. nih.gov
Density Functional Theory (DFT): DFT calculations can be used to understand the electronic properties of acridine derivatives, such as their ionization potential and electron affinity, which can influence their biological activity. nih.gov
Experimental methodologies that complement these computational efforts include:
High-Throughput Screening (HTS): HTS allows for the rapid testing of large numbers of acridine derivatives for a specific biological activity.
Advanced Spectroscopic Techniques: Techniques like NMR and X-ray crystallography are used to determine the precise three-dimensional structure of acridine derivatives and their complexes with biological macromolecules. mdpi.com
Cell-Based Assays: These assays provide crucial information on the biological effects of acridine derivatives in a cellular context, including their cytotoxicity and mechanism of action. nih.gov
The iterative cycle of computational prediction followed by experimental validation is a powerful paradigm for the development of next-generation acridine-based therapeutics.
Exploration of Novel Biological Targets for Acridine Scaffolds
Historically, the biological activity of many acridine derivatives has been attributed to their ability to intercalate into DNA and inhibit enzymes like topoisomerases. researchgate.netmdpi.com While these remain important targets, future research is focused on identifying novel biological targets for the acridine scaffold. This will open up new therapeutic avenues for a wide range of diseases.
Some of the emerging biological targets for acridine derivatives include:
Protein Kinases: These enzymes play a crucial role in cell signaling and are often dysregulated in cancer. Acridine derivatives are being investigated as potential kinase inhibitors. researchgate.net
Telomerase: This enzyme is responsible for maintaining the length of telomeres and is overactive in most cancer cells. Acridines that can inhibit telomerase are of great interest as potential anticancer agents. nih.govresearchgate.net
G-Quadruplex DNA: These are specialized DNA structures that are found in telomeres and gene promoter regions. Acridine derivatives that can bind to and stabilize G-quadruplexes are being explored as a novel anticancer strategy. nih.gov
Proteases: Certain proteases are involved in disease processes, and acridine derivatives have shown potential as inhibitors of these enzymes. researchgate.net
The exploration of these and other novel targets will be facilitated by a combination of computational and experimental approaches, including proteomics and chemical biology techniques.
| Biological Target | Therapeutic Area |
| DNA Intercalation | Anticancer, Antibacterial researchgate.netmdpi.com |
| Topoisomerases | Anticancer nih.govresearchgate.net |
| Telomerase | Anticancer nih.govresearchgate.net |
| Protein Kinases | Anticancer researchgate.net |
| G-Quadruplex DNA | Anticancer nih.gov |
| Proteases | Various Diseases researchgate.net |
Development of Acridine-Based Tools for Molecular Biology
The unique photophysical properties of many acridine derivatives, particularly their fluorescence, make them valuable tools for molecular biology research. Future developments in this area are likely to focus on creating more sophisticated and specialized acridine-based probes.
Potential applications include:
Fluorescent Probes for Bioimaging: The ability of acridines to intercalate into DNA can be harnessed to develop fluorescent probes for visualizing nucleic acids in living cells. wikipedia.org By modifying the acridine scaffold, it may be possible to create probes that are specific for certain DNA or RNA sequences or structures.
Biosensors: Acridine derivatives can be incorporated into biosensors for the detection of specific biomolecules. For example, a change in the fluorescence of an acridine probe upon binding to a target molecule could be used to signal its presence.
DNA-Targeted Photodynamic Therapy (PDT): In PDT, a photosensitizer is activated by light to produce reactive oxygen species that kill cancer cells. Acridine derivatives are being investigated as potential photosensitizers that can be targeted to the DNA of cancer cells, thereby enhancing the efficacy and selectivity of PDT.
The development of these molecular tools will not only advance our fundamental understanding of biological processes but also has the potential to lead to new diagnostic and therapeutic strategies.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 9-(Ethylsulfonyl)-2,7-dimethoxyacridine, and how can purity be optimized?
- Methodological Answer : The Bernthsen acridine synthesis is a classical approach, involving diarylamine condensation with carboxylic acids or anhydrides under ZnCl₂ catalysis to form substituted acridines . For sulfonyl derivatives like 9-(ethylsulfonyl) variants, post-synthetic sulfonation or nucleophilic substitution at the acridine C9 position is typical. Purity optimization requires chromatographic techniques (e.g., column chromatography) and recrystallization using ethanol or dimethylformamide (DMF), as these solvents enhance solubility and reduce byproducts .
Q. How is the structural characterization of this compound performed to confirm regiochemistry?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to identify methoxy (-OCH₃) and ethylsulfonyl (-SO₂C₂H₅) substituents. The C9 sulfonyl group shows distinct deshielding in ¹³C NMR (δ 120–130 ppm). Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves spatial arrangement, particularly for verifying intercalation potential with DNA .
Advanced Research Questions
Q. What experimental strategies are employed to evaluate the DNA intercalation efficiency of this compound?
- Methodological Answer :
- UV-Vis and Fluorescence Spectroscopy : Monitor hypochromism and bathochromic shifts in DNA-bound acridine spectra, indicating intercalation .
- Thermal Denaturation Studies : Measure ΔTₘ (melting temperature increase) of DNA-acridine complexes; higher ΔTₘ correlates with stronger intercalation .
- Molecular Dynamics Simulations : Model binding affinity and orientation within DNA base pairs using software like AutoDock or GROMACS .
Q. How can QSAR models be applied to predict the anticancer activity of this compound derivatives?
- Methodological Answer :
- Descriptor Selection : Use topological indices (e.g., Wiener index) and physicochemical parameters (logP, polar surface area) to quantify substituent effects .
- Data Training : Train models on datasets from analogues like 9-aminoacridines, correlating descriptors with IC₅₀ values from cytotoxicity assays (e.g., MTT on HeLa cells) .
- Validation : Cross-validate with in vitro testing on resistant cancer cell lines (e.g., MCF-7/ADR) to assess predictive accuracy .
Q. What in vivo methodologies are suitable for assessing the pharmacokinetics and toxicity of this compound?
- Methodological Answer :
- Pharmacokinetics : Administer radiolabeled compound (³H or ¹⁴C) to rodent models; analyze plasma/tissue distribution via LC-MS/MS. Calculate AUC, t₁/₂, and bioavailability .
- Toxicity : Conduct acute toxicity studies (OECD 423) with histopathological analysis of liver/kidney. Monitor organ-specific effects (e.g., respiratory irritation) per GHS Category 2A guidelines .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported IC₅₀ values for this compound across studies?
- Methodological Answer :
- Standardize Assay Conditions : Ensure consistent cell lines (e.g., HT-29 vs. HepG2), culture media, and exposure times. Variability often arises from differences in mitochondrial activity assays (MTT vs. resazurin) .
- Control for Solubility : Use DMSO concentrations ≤0.1% to avoid solvent interference. Pre-test solubility in PBS or cell media to prevent aggregation .
Experimental Design Challenges
Q. What are the critical considerations for designing SAR studies on substituent effects at the C2 and C7 positions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
